(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
Beschreibung
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone features a triazolopyrimidine core fused with a piperazine ring and a 4-ethoxyphenyl methanone group. Key structural attributes include:
- Triazolopyrimidine scaffold: A heterocyclic system known for its role in kinase inhibition and nucleic acid mimicry.
- 4-Ethoxyphenyl methanone: A polar group that may enhance solubility and hydrogen-bonding capacity.
Eigenschaften
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-2-33-19-9-3-16(4-10-19)23(32)30-13-11-29(12-14-30)21-20-22(26-15-25-21)31(28-27-20)18-7-5-17(24)6-8-18/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFJQMXTAWSEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase. It plays a significant role in cell proliferation and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with key amino acids like Leucine 83. This interaction disrupts the kinase’s ability to phosphorylate its substrates, thereby halting cell cycle progression.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle control pathway. This results in the arrest of cell cycle progression at the G0/G1 phase, preventing cells from entering the S phase where DNA replication occurs. This disruption of the cell cycle can lead to apoptosis, or programmed cell death.
Pharmacokinetics
These studies help predict the structure requirement for the observed antitumor activity.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. It also alters cell cycle progression and induces apoptosis within cells.
Biologische Aktivität
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a synthetic molecule with significant biological activity. It belongs to a class of compounds known for their potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22ClN7O3
- Molecular Weight : 479.93 g/mol
- IUPAC Name : 4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl(4-ethoxyphenyl)methanone
The primary mechanism of action for this compound involves the inhibition of Cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2 activity, the compound effectively disrupts cell proliferation processes. The interaction with the CDK2/cyclin A2 pathway is pivotal in its anticancer properties:
- Target : CDK2
- Mode of Action : Inhibition of CDK2 activity leading to reduced cell proliferation.
- Biochemical Pathways : Affects the CDK2/cyclin A2 pathway, crucial for cell cycle regulation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological potential of this compound:
-
Anticancer Studies :
- A study demonstrated that the compound significantly inhibited the growth of multiple cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent response with IC50 values in the low micromolar range.
-
Enzyme Inhibition Studies :
- Another research focused on its inhibitory effects on CDK2, showing that it effectively blocked kinase activity in vitro, leading to G1 phase arrest in treated cells.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest that the compound can penetrate cell membranes effectively, which is essential for its intracellular target engagement.
Vergleich Mit ähnlichen Verbindungen
Core Structure Variations
Compound 2l : (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
- Core: Quinoline instead of triazolopyrimidine.
- Substituents: 7-Chloroquinoline (antimalarial scaffold). 4,4-Difluorocyclohexyl methanone (lipophilic, fluorinated group).
- Properties :
Comparison: The quinoline core in Compound 2l may confer distinct pharmacokinetic profiles (e.g., increased blood-brain barrier penetration) compared to the triazolopyrimidine-based target. Fluorine atoms enhance metabolic stability but reduce solubility.
Triazolopyrimidine Analog : {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone
- Core : Same triazolopyrimidine scaffold as the target.
- Substituents: 4-Methylphenyl (electron-donating group) on triazole. 4-Trifluoromethylphenyl methanone (strongly lipophilic).
- Properties :
- Molecular weight: ~482.45 g/mol (similar to the target).
- The trifluoromethyl group increases hydrophobicity (LogP ~3.5 estimated) compared to the target’s 4-ethoxyphenyl (LogP ~2.8).
The trifluoromethyl group in the analog enhances membrane permeability but may reduce aqueous solubility relative to the target’s ethoxy group.
Substituent Effects on Bioactivity and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
